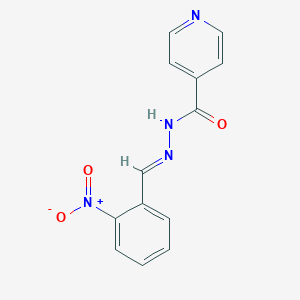
4-ethyl-N-(4-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as ETP-46321, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETP-46321 is a sulfonamide derivative that belongs to the class of N-aryl pyridinesulfonamides. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of ETP-46321 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by ETP-46321 leads to a decrease in tumor pH, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in tumor pH and inhibition of cancer cell growth. ETP-46321 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ETP-46321 has several advantages and limitations for laboratory experiments. The compound is relatively easy to synthesize and has been shown to have potent inhibitory effects on CA IX. However, ETP-46321 has limited solubility in water, which can make it difficult to use in some experimental settings. Additionally, the compound has not yet been extensively studied in vivo, which limits its potential use in preclinical studies.
Zukünftige Richtungen
Despite the limitations, ETP-46321 has shown significant promise as a potential therapeutic agent. Future research should focus on further elucidating the mechanism of action of the compound and studying its effects in vivo. Additionally, the potential use of ETP-46321 in combination with other anticancer agents should be explored, as this may increase its efficacy in the treatment of cancer. Finally, the development of more soluble analogs of ETP-46321 may increase its potential use in laboratory experiments and preclinical studies.
Synthesemethoden
The synthesis of ETP-46321 involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction yields ETP-46321 as a white solid with a melting point of 220-222°C. The compound has been synthesized using other methods as well, including the reaction of 4-ethylbenzenesulfonyl chloride with 4-cyanopyridine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
ETP-46321 has been extensively studied for its potential therapeutic applications in various fields of scientific research. The compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. ETP-46321 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C13H14N2O2S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
4-ethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-3-5-13(6-4-11)18(16,17)15-12-7-9-14-10-8-12/h3-10H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
FSBHTNOEVVGRTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)